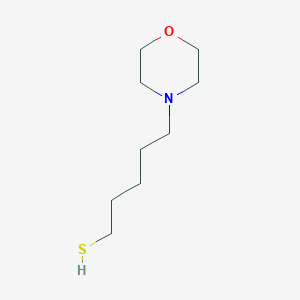
5-Morpholinopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholinopentane-1-thiol is a chemical compound that features a morpholine ring attached to a pentane chain with a thiol group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers or other substituted derivatives.
Applications De Recherche Scientifique
5-Morpholinopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the pentane chain and thiol group.
Pentane-1-thiol: Contains the thiol group but lacks the morpholine ring.
5-Morpholinopentane: Similar structure but without the thiol group.
Uniqueness
5-Morpholinopentane-1-thiol is unique due to the combination of the morpholine ring and the thiol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H19NOS |
|---|---|
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
5-morpholin-4-ylpentane-1-thiol |
InChI |
InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2 |
Clé InChI |
MUZKLTAIDNNPOB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


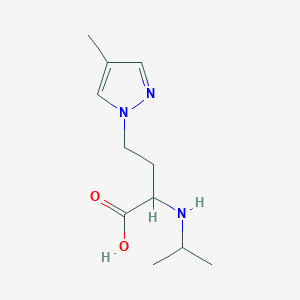
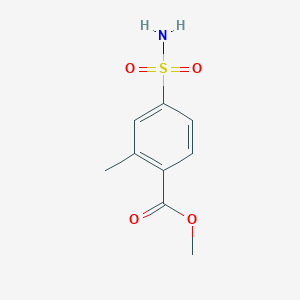
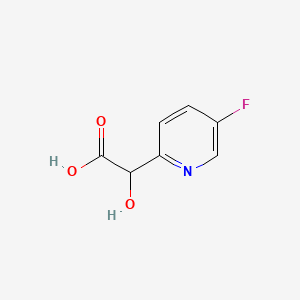
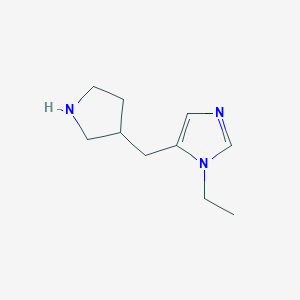
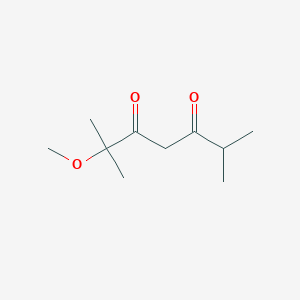
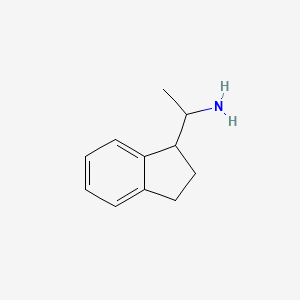
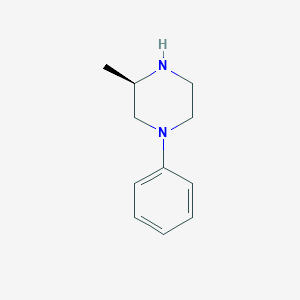
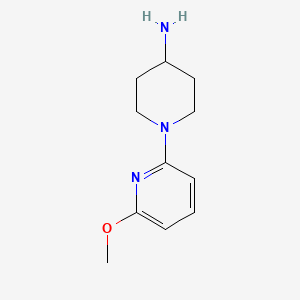
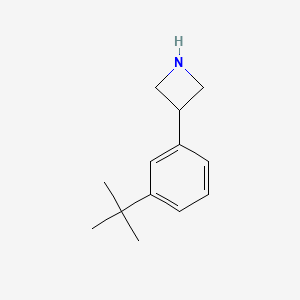
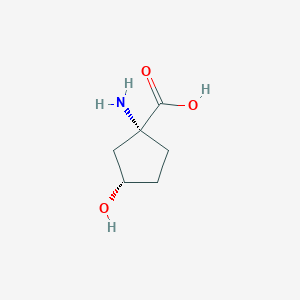
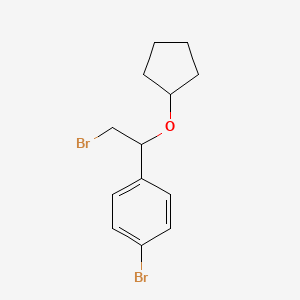
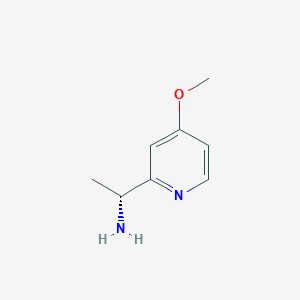
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
